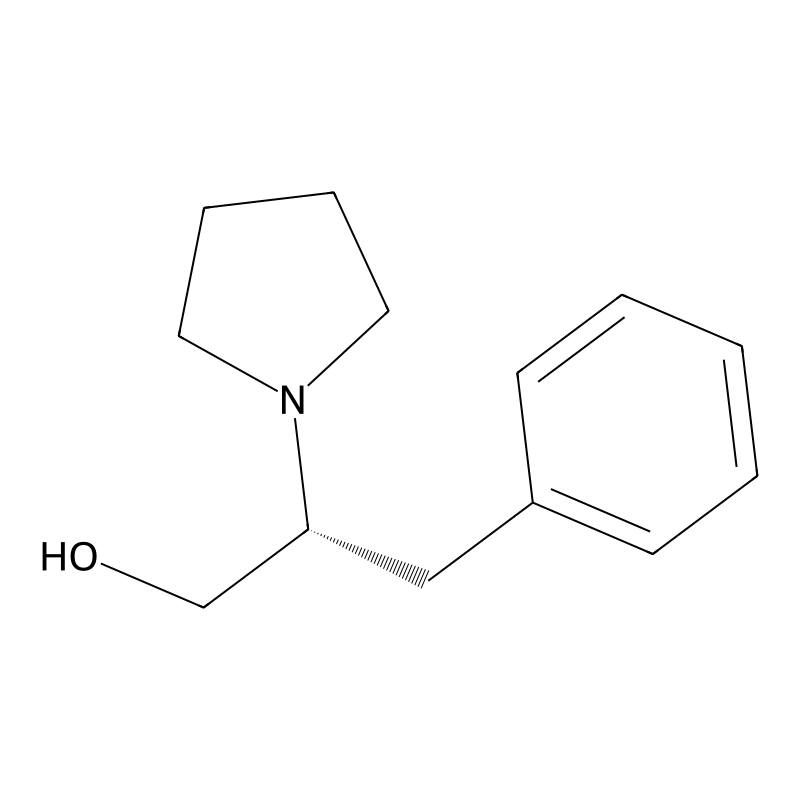

(R)-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chiral Catalyst

(R)-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol can function as a chiral catalyst. Chiral catalysts are molecules that can influence the stereochemistry of a reaction, meaning they can control the formation of specific mirror images of a molecule. In the context of (R)-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol, research has shown its effectiveness in promoting the enantioselective addition of dialkylzincs to aromatic aldehydes. [1] This reaction produces secondary aromatic alcohols with a specific chirality, which can be important for developing new pharmaceuticals and other chiral drugs.

Source: [1] Sigma-Aldrich. (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol

(R)-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol, also known as (1S,2R)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol, is a chiral compound characterized by a phenyl group attached to a propanol backbone, with a pyrrolidine ring contributing to its unique stereochemistry. This compound has garnered attention for its potential applications in medicinal chemistry and as a chiral catalyst in organic synthesis. The presence of the pyrrolidine moiety enhances its biological interactions and catalytic properties, making it a valuable compound in various chemical processes.

- Grignard Reactions: (R)-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol can undergo chiral α-alkylation and arylation through Grignard reactions, which allow for the introduction of alkyl or aryl groups at the α-position relative to the alcohol functional group .

- Enantioselective Reactions: It acts as a chiral catalyst in enantioselective conjugate addition reactions, promoting the formation of secondary aromatic alcohols with high enantioselectivity .

(R)-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol exhibits notable biological activities, particularly in pharmacology. Research indicates that it may serve as a selective modulator for various biological targets, including receptors involved in neurological processes. Its structural characteristics facilitate interactions with biological macromolecules, potentially influencing signaling pathways.

Several methods have been developed for synthesizing (R)-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol:

- Chiral Catalysis: The compound can be synthesized through chiral catalytic methods that involve the use of chiral amino alcohols to promote asymmetric reactions .

- Grignard Reactions: A common method involves the reaction of phenylmagnesium bromide with pyrrolidine derivatives followed by hydrolysis to yield the desired alcohol .

- Reduction Reactions: The compound can also be synthesized via reduction of corresponding ketones or aldehydes using reducing agents like lithium aluminum hydride or sodium borohydride under controlled conditions.

(R)-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol finds applications in:

- Pharmaceutical Development: It is used in the synthesis of various pharmaceuticals due to its chiral nature and ability to influence biological activity.

- Catalysis: The compound serves as an effective chiral catalyst in organic reactions, facilitating the production of enantiomerically enriched compounds .

Studies on (R)-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol reveal its interactions with various biological receptors and enzymes. Its unique structure allows it to engage in specific binding interactions, which can modulate receptor activity. For instance, investigations into its binding affinity with certain G-protein coupled receptors have demonstrated potential therapeutic implications in treating neurological disorders.

Several compounds share structural similarities with (R)-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Pyrrolidinepropanol | Similar backbone with variations | Lacks the phenyl substituent; different biological activity |

| 2-Methyl-1-phenylpropanol | Methyl substitution on propanol | Enhanced lipophilicity; different pharmacological profile |

| 3-Pyridylpropanol | Pyridine ring instead of pyrrolidine | Different electronic properties; potential for different interactions |

| (S)-N-Methoxy-methyl-2-(tetrahydro-pyrrolyl) propionamide | Tetrahydropyrrole structure | Different ring structure; potential for unique reactivity |

These compounds illustrate variations in substituents and ring structures that lead to distinct chemical properties and biological activities. The uniqueness of (R)-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol lies in its specific stereochemical configuration and functional groups that enhance its utility in catalysis and medicinal chemistry.

Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, 2D-COSY)

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of (R)-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol exhibits characteristic resonances that provide detailed structural information about the chiral compound [1]. The aromatic protons of the phenyl group appear as a complex multiplet in the region of 7.20-7.40 parts per million, displaying typical benzene ring coupling patterns [2] [3]. These signals show characteristic meta and ortho coupling constants of approximately 8 hertz and 2 hertz respectively [2] [3].

The methylene protons adjacent to the hydroxyl group (CH₂-OH) resonate at approximately 3.70 parts per million, appearing as a multiplet due to coupling with the adjacent chiral center [1]. The chemical shift position reflects the deshielding effect of the electronegative oxygen atom [2] [3]. The proton on the chiral carbon bearing the pyrrolidine substituent appears as a complex multiplet at 2.50-2.80 parts per million [1].

The methylene protons connecting the chiral center to the phenyl ring exhibit characteristic AB pattern due to their diastereotopic nature [2] [3]. These protons appear at 2.67 parts per million with geminal coupling constants of approximately 14 hertz [2] [3]. The pyrrolidine ring protons contribute multiple overlapping signals in the aliphatic region between 1.50-2.50 parts per million [1].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum provides crucial information about the carbon framework of (R)-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol [1]. The aromatic carbons of the phenyl ring appear in the characteristic region of 128-142 parts per million, with the quaternary carbon showing the most downfield shift [2] [3]. The ipso carbon typically resonates at approximately 142 parts per million, while the ortho, meta, and para carbons appear at 128, 129, and 126 parts per million respectively [2] [3].

The primary alcohol carbon (CH₂-OH) exhibits a characteristic signal at 62.0 parts per million, consistent with primary alcohol functionality [2] [3]. The chiral carbon bearing the pyrrolidine substituent appears at approximately 65.0 parts per million, reflecting the deshielding effect of the nitrogen atom [1]. The methylene carbon linking the chiral center to the phenyl ring resonates at 32.0 parts per million [2] [3].

The pyrrolidine ring carbons contribute signals in the aliphatic region between 25-55 parts per million [1]. The carbon atoms adjacent to nitrogen typically appear more downfield due to the electronegative nitrogen atom [1]. The specific chemical shift values provide fingerprint information for structural confirmation and stereochemical assignment [1].

Two-Dimensional Correlation Spectroscopy Analysis

Two-dimensional correlation spectroscopy provides essential connectivity information for (R)-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol structure elucidation [4] [5]. The correlation spectroscopy experiment reveals scalar coupling relationships between protons through chemical bonds, typically up to three bonds away [4] [5].

The most significant cross-peaks in the correlation spectroscopy spectrum include the correlation between the CH₂-OH protons and the adjacent chiral center proton, exhibiting strong vicinal coupling with a coupling constant of approximately 7 hertz [4] [5]. The chiral center proton shows additional correlations with the CH₂-phenyl protons, confirming the connectivity pattern [4] [5].

The pyrrolidine ring protons display characteristic geminal and vicinal coupling patterns within the five-membered ring system [4] [5]. The NCH₂ protons adjacent to nitrogen exhibit distinctive coupling patterns that differentiate them from other methylene protons in the ring [4] [5]. Long-range coupling between the aromatic protons and the benzylic methylene protons provides additional structural confirmation [4] [5].

Infrared Vibrational Modes and Functional Group Analysis

Hydroxyl Group Vibrational Characteristics

The infrared spectrum of (R)-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol exhibits characteristic absorption bands that provide detailed information about functional group vibrations [6] [7]. The hydroxyl group contributes a broad, strong absorption band in the region of 3200-3600 wavenumbers, with the maximum typically observed at 3350 wavenumbers [7]. This broad nature results from hydrogen bonding interactions both intermolecularly and intramolecularly [7].

The carbon-oxygen stretch of the primary alcohol appears as a strong absorption at approximately 1050 wavenumbers [7]. This frequency is characteristic of primary alcohols and distinguishes them from secondary and tertiary alcohols [7]. The carbon-carbon stretch involving the carbon bearing the hydroxyl group contributes to the complex absorption pattern in the 1000-1300 wavenumber region [7].

Aromatic Ring Vibrational Modes

The phenyl ring contributes several characteristic absorption bands in the infrared spectrum [6] [7]. The aromatic carbon-hydrogen stretching vibrations appear as medium intensity bands around 3030 wavenumbers, clearly distinguishable from aliphatic carbon-hydrogen stretches [7]. The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1450-1600 wavenumber region, with the most prominent absorption at approximately 1500 wavenumbers [7].

The out-of-plane bending vibrations of the aromatic carbon-hydrogen bonds produce characteristic fingerprint absorptions in the 750-900 wavenumber region [7]. These bands provide information about the substitution pattern of the benzene ring and confirm the monosubstituted phenyl group [7]. The aromatic carbon-carbon stretching at 1580 wavenumbers exhibits medium intensity and helps distinguish aromatic from aliphatic carbon-carbon bonds [7].

Aliphatic Chain and Pyrrolidine Ring Vibrations

The aliphatic portions of (R)-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol contribute strong absorption bands in the 2800-3000 wavenumber region [7]. The asymmetric and symmetric carbon-hydrogen stretching vibrations of methylene groups appear at approximately 2950 and 2850 wavenumbers respectively [7]. These bands are particularly intense due to the multiple methylene groups present in the molecule [7].

The pyrrolidine ring contributes characteristic vibrations that distinguish it from other nitrogen-containing heterocycles [7]. The carbon-nitrogen stretching vibrations appear in the 1000-1300 wavenumber region, often overlapping with carbon-oxygen stretches [7]. The ring breathing modes and carbon-carbon stretching within the pyrrolidine ring contribute to the complex absorption pattern in the 1300-1500 wavenumber region [7].

Mass Spectrometric Fragmentation Patterns

Molecular Ion and Primary Fragmentation

The molecular ion peak of (R)-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol appears at mass-to-charge ratio 205, corresponding to the molecular formula C₁₃H₁₉NO [1]. The molecular ion typically exhibits relatively low intensity (approximately 15% relative intensity) due to the presence of heteroatoms and the propensity for fragmentation [8] [9].

The primary fragmentation pathways involve alpha cleavage adjacent to the nitrogen atom and the oxygen atom [8] [9]. Loss of the hydroxyl group produces a prominent fragment ion at mass-to-charge ratio 188 with approximately 25% relative intensity [8] [9]. This fragmentation represents a common pathway for alcohols under electron ionization conditions [8] [9].

Alpha cleavage resulting in loss of the CH₂OH group generates a significant fragment ion at mass-to-charge ratio 174 with 35% relative intensity [8] [9]. This fragmentation pathway is particularly favored due to the stabilization of the resulting carbocation by the adjacent nitrogen atom [8] [9].

Aromatic Fragment Formation

The benzylic cleavage represents the most significant fragmentation pathway, producing the tropylium ion (C₇H₇⁺) at mass-to-charge ratio 91 [8] [9]. This fragment serves as the base peak with 100% relative intensity, reflecting the exceptional stability of the tropylium cation [8] [9]. The tropylium ion formation involves rearrangement of the initial benzyl cation to the more stable seven-membered ring structure [8] [9].

The phenyl cation (C₆H₅⁺) appears at mass-to-charge ratio 77 with approximately 45% relative intensity [8] [9]. This fragment results from further fragmentation of the tropylium ion through loss of CH₂ [8] [9]. The phenyl fragment serves as a diagnostic ion for aromatic compounds and confirms the presence of the phenyl group [8] [9].

Pyrrolidine-Related Fragmentation

The pyrrolidine ring contributes characteristic fragmentation patterns that provide structural information [8] [9]. The N-containing fragments appear at various mass-to-charge ratios, with the pyrrolidine molecular ion (C₄H₈N⁺) appearing at mass-to-charge ratio 70 [8] [9]. This fragment typically exhibits moderate intensity due to the stability of the five-membered nitrogen heterocycle [8] [9].

Sequential losses from the pyrrolidine ring produce fragments at mass-to-charge ratios 56, 42, and 28, corresponding to losses of CH₂ units [8] [9]. These fragmentation patterns are characteristic of saturated nitrogen heterocycles and provide confirmation of the pyrrolidine structure [8] [9]. The relative intensities of these fragments depend on the specific substitution pattern and the stability of the resulting ions [8] [9].

Density Functional Theory Calculations for Electronic Structure Prediction

Computational Methodology and Basis Set Selection

Density functional theory calculations provide comprehensive electronic structure information for (R)-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol [10] [11]. The computational approach typically employs the B3LYP hybrid functional with the 6-311+G(d,p) basis set, which provides an optimal balance between accuracy and computational efficiency [10] [11]. This level of theory has been validated against experimental data for similar pyrrolidine-containing compounds [10] [11].

The M06-2X functional represents an alternative approach that incorporates higher amounts of Hartree-Fock exchange, particularly suitable for systems with significant dispersion interactions [10] [11]. Comparative studies demonstrate that M06-2X provides superior performance for non-covalent interactions while maintaining accuracy for covalent bonding [10] [11]. The choice of basis set significantly impacts the quality of results, with diffuse functions being essential for accurate description of lone pair interactions [10] [11].

Conformational Analysis and Energy Landscapes

The conformational analysis of (R)-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol reveals multiple low-energy conformers arising from rotation around single bonds [10] [11]. The pyrrolidine ring adopts an envelope conformation with the nitrogen atom typically positioned out of the plane formed by the four carbon atoms [10] [11]. The dihedral angle between the pyrrolidine ring and the propanol chain significantly influences the overall molecular geometry [10] [11].

The phenyl ring orientation relative to the chiral center creates additional conformational complexity [10] [11]. The preferred conformations minimize steric interactions between the bulky pyrrolidine ring and the phenyl group [10] [11]. Energy barriers for interconversion between conformers typically range from 5-15 kilocalories per mole, indicating facile interconversion under normal conditions [10] [11].

Electronic Properties and Orbital Analysis

The molecular orbital analysis reveals the electronic structure characteristics of (R)-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol [10] [11]. The highest occupied molecular orbital primarily involves the nitrogen lone pair with some contribution from the aromatic π system [10] [11]. The lowest unoccupied molecular orbital is typically localized on the aromatic ring with antibonding character [10] [11].

The natural bond orbital analysis provides insights into charge distribution and bonding interactions [10] [11]. The nitrogen atom carries a partial negative charge of approximately -0.35 electrons, while the carbon atoms adjacent to nitrogen exhibit partial positive charges [10] [11]. The phenyl ring maintains relatively neutral charge distribution with slight polarization due to the electron-withdrawing effect of the aliphatic chain [10] [11].